molecular formula C25H21BrN4O2 B445763 N'~1~-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)-3-(1H-PYRAZOL-1-YLMETHYL)BENZOHYDRAZIDE

N'~1~-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)-3-(1H-PYRAZOL-1-YLMETHYL)BENZOHYDRAZIDE

Cat. No.: B445763
M. Wt: 489.4g/mol
InChI Key: NFOSTPOZFPSGOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’~1~-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)-3-(1H-PYRAZOL-1-YLMETHYL)BENZOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazine-coupled pyrazole derivatives. These compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities . The structure of this compound features a bromobenzyl group, a phenylmethylene group, and a pyrazolylmethyl group, making it a unique and versatile molecule for various scientific applications.

Preparation Methods

The synthesis of N’~1~-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)-3-(1H-PYRAZOL-1-YLMETHYL)BENZOHYDRAZIDE involves several steps. One common method includes the reaction of 4-bromobenzyl chloride with 2-hydroxybenzaldehyde to form 2-[(4-bromobenzyl)oxy]benzaldehyde. This intermediate is then reacted with hydrazine hydrate to form the corresponding hydrazone. Finally, the hydrazone is reacted with 1H-pyrazole-1-carboxaldehyde under reflux conditions to yield the desired compound .

Chemical Reactions Analysis

N’~1~-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)-3-(1H-PYRAZOL-1-YLMETHYL)BENZOHYDRAZIDE undergoes various chemical reactions, including:

Scientific Research Applications

N’~1~-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)-3-(1H-PYRAZOL-1-YLMETHYL)BENZOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’~1~-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)-3-(1H-PYRAZOL-1-YLMETHYL)BENZOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes in the Leishmania and Plasmodium species, leading to the disruption of their metabolic processes and ultimately causing cell death . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to bind to and inhibit key enzymes is a crucial aspect of its mechanism of action.

Comparison with Similar Compounds

N’~1~-({2-[(4-BROMOBENZYL)OXY]PHENYL}METHYLENE)-3-(1H-PYRAZOL-1-YLMETHYL)BENZOHYDRAZIDE can be compared with other hydrazine-coupled pyrazole derivatives, such as:

  • N’~1~-({2-[(4-CHLOROBENZYL)OXY]PHENYL}METHYLENE)-3-(1H-PYRAZOL-1-YLMETHYL)BENZOHYDRAZIDE
  • N’~1~-({2-[(4-METHYLBENZYL)OXY]PHENYL}METHYLENE)-3-(1H-PYRAZOL-1-YLMETHYL)BENZOHYDRAZIDE
  • N’~1~-({2-[(4-FLUOROBENZYL)OXY]PHENYL}METHYLENE)-3-(1H-PYRAZOL-1-YLMETHYL)BENZOHYDRAZIDE

These compounds share similar structural features but differ in the substituents on the benzyl group. The presence of different substituents can significantly affect the compound’s pharmacological properties, making each derivative unique in its own right .

Properties

Molecular Formula

C25H21BrN4O2

Molecular Weight

489.4g/mol

IUPAC Name

N-[[2-[(4-bromophenyl)methoxy]phenyl]methylideneamino]-3-(pyrazol-1-ylmethyl)benzamide

InChI

InChI=1S/C25H21BrN4O2/c26-23-11-9-19(10-12-23)18-32-24-8-2-1-6-22(24)16-27-29-25(31)21-7-3-5-20(15-21)17-30-14-4-13-28-30/h1-16H,17-18H2,(H,29,31)

InChI Key

NFOSTPOZFPSGOY-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC(=C2)CN3C=CC=N3)OCC4=CC=C(C=C4)Br

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC(=C2)CN3C=CC=N3)OCC4=CC=C(C=C4)Br

Origin of Product

United States

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